molecular formula C11H11N3O3 B1460764 Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate CAS No. 1030419-97-6

Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No. B1460764
CAS RN: 1030419-97-6
M. Wt: 233.22 g/mol
InChI Key: FBINFHULTKOGFI-UHFFFAOYSA-N
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Description

Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a powerful and versatile synthetic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 125-127°C and a molecular weight of 325.32 g/mol. This compound has been extensively studied in recent years due to its unique properties and potential applications.

Scientific Research Applications

Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis to prepare various compounds, such as carboxylic acids, esters, and amides. It is also used as a catalyst in the synthesis of heterocyclic compounds and as a starting material for the synthesis of drugs and other biologically active molecules. In addition, it has been used in the synthesis of polymers, dyes, and other materials.

Advantages and Limitations for Lab Experiments

Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate has several advantages for laboratory experiments. It is a relatively stable compound and can be stored at room temperature for extended periods of time. It is also an inexpensive reagent and can be easily synthesized in the laboratory. However, it can be toxic if inhaled or ingested, and proper safety precautions must be taken when handling it.

Future Directions

Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate has potential applications in a variety of fields. Further research is needed to explore its use as a catalyst in the synthesis of pharmaceuticals and other biologically active molecules. It could also be used in the synthesis of polymers, dyes, and other materials. Additionally, further studies are needed to better understand its biochemical and physiological effects and to develop methods for its safe and effective use in laboratory experiments.

properties

IUPAC Name

methyl 6-amino-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-6-7(11(16)17-2)5-8-9(13-6)3-4-14(12)10(8)15/h3-5H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBINFHULTKOGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
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Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Reactant of Route 3
Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
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Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Reactant of Route 5
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Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Reactant of Route 6
Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

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